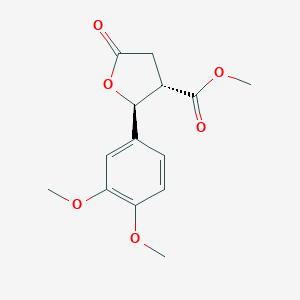
omega-Truxilline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omega-Truxilline is a naturally occurring compound that belongs to the class of alkaloids. It is found in various plant species, including Truxillineae and Erythroxylaceae. Omega-Truxilline has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biology.
Mécanisme D'action
The exact mechanism of action of Omega-Truxilline is not fully understood. However, it has been shown to interact with various cellular targets, including ion channels, enzymes, and receptors. It has been suggested that Omega-Truxilline may modulate the activity of these targets, leading to its various biological effects.
Biochemical and Physiological Effects:
Omega-Truxilline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Omega-Truxilline has also been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, Omega-Truxilline has been shown to have antiviral effects by inhibiting the replication of various viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Omega-Truxilline in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, Omega-Truxilline has been shown to have a wide range of biological effects, making it a versatile tool for scientific research. However, one limitation of using Omega-Truxilline in lab experiments is its limited availability, as it is only found in certain plant species.
Orientations Futures
There are several potential future directions for research on Omega-Truxilline. One area of interest is its potential use as an immunomodulatory agent, as it has been shown to modulate the activity of the immune system. Additionally, further research could be done to explore its potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, more studies could be done to investigate the mechanism of action of Omega-Truxilline, which could lead to the development of more potent and selective compounds.
Conclusion:
In conclusion, Omega-Truxilline is a naturally occurring compound with several potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential use as an immunomodulatory agent, make it a versatile tool for scientific investigation. While its limited availability is a potential limitation, further research could lead to the development of more potent and selective compounds with even greater potential for scientific and medical applications.
Méthodes De Synthèse
The synthesis of Omega-Truxilline is a complex process that involves several steps. It can be obtained from the leaves of Truxillineae and Erythroxylaceae plants. The leaves are first extracted with organic solvents, and the extract is then purified using various chromatographic techniques. The final product is obtained by crystallization from a suitable solvent.
Applications De Recherche Scientifique
Omega-Truxilline has several potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, Omega-Truxilline has been studied for its effects on the immune system and its potential use as an immunomodulatory agent.
Propriétés
Numéro CAS |
113297-77-1 |
|---|---|
Formule moléculaire |
C38H46N2O8 |
Poids moléculaire |
658.8 g/mol |
Nom IUPAC |
bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,2R,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29-,30+,31+,32+,33-,34+/m0/s1 |
Clé InChI |
SYSWFFZJNZSEIZ-SQMRUFMQSA-N |
SMILES isomérique |
CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)[C@@H]3[C@@H]([C@@H]([C@@H]3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
SMILES canonique |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Synonymes |
3α,4α-Diphenylcyclobutane-1β,2α-dicarboxylic acid bis[(1R,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)
![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)



![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)



![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)

![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)